molecular formula C28H40N2O8Si2 B15232572 8-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,4,4-tetraisopropyl-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl benzoate

8-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,4,4-tetraisopropyl-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl benzoate

Cat. No.: B15232572
M. Wt: 588.8 g/mol
InChI Key: LXZOPNOKKKUTCF-UHFFFAOYSA-N
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Description

8-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,4,4-tetraisopropyl-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl benzoate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,4,4-tetraisopropyl-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl benzoate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrimidinone core, followed by the introduction of the furo[3,2-f][1,3,5,2,4]trioxadisilocin moiety. The final step involves the esterification of the benzoate group.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated reactors and continuous flow systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

8-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,4,4-tetraisopropyl-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

8-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,4,4-tetraisopropyl-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl benzoate has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a potential therapeutic agent.

    Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,4,4-tetraisopropyl-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2,2,4,4-tetraisopropyl-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl benzoate stands out due to its unique combination of functional groups and structural complexity. This uniqueness may confer specific properties that make it valuable for certain applications, such as increased stability or selectivity in biological systems.

Properties

Molecular Formula

C28H40N2O8Si2

Molecular Weight

588.8 g/mol

IUPAC Name

[8-(2,4-dioxopyrimidin-1-yl)-2,2,4,4-tetra(propan-2-yl)-6a,9a-dihydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl] benzoate

InChI

InChI=1S/C28H40N2O8Si2/c1-17(2)39(18(3)4)34-16-22-24(37-40(38-39,19(5)6)20(7)8)25(36-27(32)21-12-10-9-11-13-21)26(35-22)30-15-14-23(31)29-28(30)33/h9-15,17-20,22,24H,16H2,1-8H3,(H,29,31,33)

InChI Key

LXZOPNOKKKUTCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si]1(OCC2C(C(=C(O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=CC=C4)O[Si](O1)(C(C)C)C(C)C)C(C)C

Origin of Product

United States

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